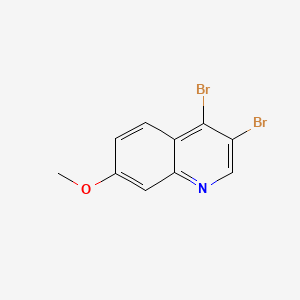

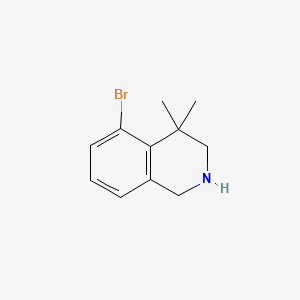

![molecular formula C14H20N2O3Si B599038 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1203955-66-1](/img/structure/B599038.png)

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

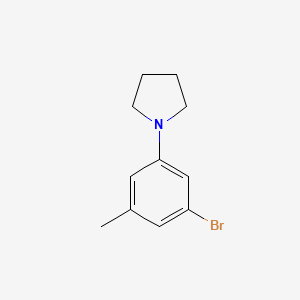

The compound “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a complex organic molecule. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . Attached to this core is a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry . The molecule also contains a trimethylsilyl ether group, which is often used as a protecting group in organic synthesis .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo typical acid-base reactions, and the trimethylsilyl ether group could be removed under certain conditions . The pyrrolo[2,3-b]pyridine core might also participate in various reactions, especially if it’s part of a larger aromatic system.Aplicaciones Científicas De Investigación

Synthesis of Antibacterial Compounds: A study by Toja et al. (1986) demonstrated the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Novel Synthetic Routes: Brodrick and Wibberley (1975) explored a novel synthetic route for 1H-pyrrolo[2,3-b]pyridines, starting from 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles. This study contributes to the understanding of synthetic methods for related compounds (Brodrick & Wibberley, 1975).

Protective Group in Metallation Reactions: Fugina, Holzer, and Wasicky (1992) highlighted the use of the [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles (Fugina, Holzer, & Wasicky, 1992).

Potential Applications in Organic Acid Analysis: Jones and Chalmers (2000) discussed the occurrence and origin of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids, indicating the relevance of trimethylsilyl groups in the analysis of organic acids (Jones & Chalmers, 2000).

Inhibitors with High Water Solubility: Lin and Liu (1985) synthesized acyclic nucleosides that were very potent inhibitors of uridine phosphorylase, demonstrating the importance of certain functional groups, including trimethylsilyl, in the creation of water-soluble compounds with potential chemotherapeutic applications (Lin & Liu, 1985).

Propiedades

IUPAC Name |

1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3Si/c1-20(2,3)7-6-19-10-16-5-4-11-8-12(14(17)18)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHMOCNNXIGQAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B598958.png)

![Tert-butyl 4-(4-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B598964.png)

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)